molecular formula C11H13N B084738 2,2-Dimethyl-1,2-dihydroquinoline CAS No. 14465-61-3

2,2-Dimethyl-1,2-dihydroquinoline

Cat. No. B084738
CAS RN: 14465-61-3
M. Wt: 159.23 g/mol
InChI Key: JWSUYSBONRNZRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMQ can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products. 2,6-Dimethyl-l,2-dihydroquinoline has been isolated as an intermediate in the Doebner- Miller synthesis of 2,6-dimethylquinoline .


Molecular Structure Analysis

The molecular structure of DMQ is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

DMQ has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products.

Scientific Research Applications

  • Synthesis and Reactivity : 2,2-Dimethyl-1,2-dihydroquinoline has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products (Williamson & Ward, 2005).

  • Antioxidant Properties : Certain derivatives of 2,2-Dimethyl-1,2-dihydroquinoline have been evaluated for their antioxidant capabilities. Studies demonstrate their effectiveness in scavenging free radicals in different systems, suggesting potential therapeutic applications (Blázovics et al., 1989).

  • Pharmaceutical Research : The compound has been investigated for its pharmaceutical potential, particularly in the development of antibacterial agents. Research indicates that certain dihydroquinolines are highly inhibitory to bacterial dihydrofolate reductase, which is a target for antibiotic drugs (Johnson et al., 1989).

  • Application in Liver Injury Studies : Dihydroquinoline-type antioxidants have been studied for their effects on liver injuries induced by substances like carbon-tetrachloride and galactosamine. These studies suggest potential therapeutic uses in preventing acute liver injuries (Féher et al., 1982).

  • Synthetic Chemistry : 2,2-Dimethyl-1,2-dihydroquinoline has been a subject of interest in the synthesis of various organic compounds, demonstrating its utility in the formation of complex molecular structures (Sugiura et al., 2002).

  • Study of Dimerization : The compound's behavior in dimerization processes has been explored. Understanding these reactions can be crucial in synthetic applications and in understanding the stability of certain chemical structures (Mikhailovskii et al., 2012).

Safety And Hazards

DMQ is moderately toxic by ingestion. When heated to decomposition it emits toxic fumes of NOx . It is also classified as combustible .

Future Directions

An efficient, environmentally friendly and high-yielding route from inexpensive starting materials to 1,2-dihydroquinolines has been developed . This procedure proceeded via a cascade Friedel–Crafts-type reaction and 6- endo-trig hydroamination under the catalysis of FeCl3·6H2O, involving the formation of two new σ (C–C and C–N) bonds in a single operation for the construction of a 1,2-dihydroquinoline skeleton in good to excellent yields .

properties

IUPAC Name

2,2-dimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSUYSBONRNZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498243
Record name 2,2-Dimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,2-dihydroquinoline

CAS RN

14465-61-3
Record name 2,2-Dimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-[3,3-dimethylpropyn-3-yl]aniline and cuprous chloride (3.9 g) in toluene (140 mL) was refluxed under nitrogen for 4½ hrs. The reaction mixture was filtered and the filtrate washed with saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with dichloromethane:hexane (1:1) to provide the desired compound.
Quantity
0 (± 1) mol
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[Compound]
Name
cuprous chloride
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of aniline (19 mL, 0.20 mol), 3-acetoxy-3-methyl-1-butyne (26 g, 0.20 mol), CuCl (1.0 g, 10 mmol) and Et3N (28 mL, 0.20 mol) in THF (120 mL) was heated at reflux for 5 h and was filtered through a pad of Celite™. Removal of solvent and chromatography of the crude mixture (silica gel, EtOAc/hexane, 3/7) afforded 21 g (67%) of 3-methyl-3-phenylamino-1-butyne. Treatment of the aminobutyne with CuCl (0.70 mg, 7.0 mmol) in THF (200 mL) at 70° C. for 16 h followed by chromatography (silica gel, EtOAc/hexane, 3/7) afforded 13 g (60%) of 1,2-dihydro-2,2-dimethylquinoline (structure 75A of Scheme LII, where R1=H, R2-3=methyl). Treatment of the quinoline with di-tert-butyl dicarbonate (22 g, 0.10 mol) and DMAP (12 g, 0.10 mol) in THF (100 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) afforded 15 g (71%) of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline. 1-tert-Butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (3.0 g, 11 mmol) in THF (30 mL) was treated with 1.0 M BH3-THF in THF (29 mL, 29 mmol) at rt for 3 h and was quenched with 3 M KOH (20 mL). To the above solution 30% H2O2 (5 mL) was added and the mixture was stirred for 60 min, then 5 mL of water was introduced. The mixture was extracted, washed with brine and concentrated. Chromatography of the crude mixture on a silica gel column using a 10-30% mixture of EtOAc/Hexane as eluents afforded a 2:1 mixture of two isomers (0.87 g, 3.1 mmol), which was oxidized with PCC (2.5 g, 11 mmol) in 60 mL of methylene chloride at rt for 60 min. Removal of solvent and chromatography of the black oil on a silica gel column using a 20% mixture of EtOAc and hexane as solvent afforded 0.58 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone as a white solid. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.93 (d, J=7.8, 1H), 7.42 (t, J=7.8, 1H), 7.31 (d, J=7.8, 1H), 7.02 (t, J=7.8, 1H), 2.73 (s, 2H), 1.56 (s, 9H), 1.49 (s, 6H).
Quantity
0 (± 1) mol
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EtOAc hexane
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0 (± 1) mol
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Quantity
200 mL
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0.7 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 2
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 3
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 4
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 5
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 6
2,2-Dimethyl-1,2-dihydroquinoline

Citations

For This Compound
43
Citations
NM Williamson, AD Ward - Tetrahedron, 2005 - Elsevier
The cyclisation of N-(1,1-dimethylpropargyl) anilines, using cuprous chloride in refluxing toluene, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. The reactivity of the double …
Number of citations: 39 www.sciencedirect.com
K Tsushima, M Hatakoshi, N Matsuo… - Agricultural and …, 1985 - academic.oup.com
A synthesis of nitrogen analogues of the natural insect anti-juvenile hormones precocene I and II is reported. The crucial step of this synthesis is thermal cyclization of the N-…
Number of citations: 7 academic.oup.com
L Prònai, A Blåzovics, MN Horvåth… - Free radical research …, 1993 - Taylor & Francis
Electron paramagnetic resonance/spin trapping studies were applied, to verify the superoxide radical scavenging activity of two non-toxic, water soluble dihydroquinoline type …
Number of citations: 5 www.tandfonline.com
S Nizamov, MV Sednev, ML Bossi… - … A European Journal, 2016 - Wiley Online Library
Large Stokes‐shift coumarin dyes with an O‐phosphorylated 4‐(hydroxymethyl)‐2,2‐dimethyl‐1,2,3,4‐tetrahydroquinoline fragment emitting in the blue, green, and red regions of the …
M Hatakoshi, N Matsuo, N Ohno… - … and Biological Chemistry, 1985 - hero.epa.gov
Synthesis and anti-juvenile hormone activity of 2,2-dimethyl-1,2-dihydroquinoline derivatives, nitrogen analogues of precocene i and ii | Health & Environmental Research Online (HERO) …
Number of citations: 0 hero.epa.gov
A Blaázovics, A Somogyi, G Lengyel… - Free Radical …, 1988 - Taylor & Francis
The in vitro effect of a non-toxic, water soluble, low molecular weight, stable dihydroquinoline-type antioxidant, CH 402 (Na (2,2-dimethyl-1,2-dihydroquinoline-4-yl) –- methane …
Number of citations: 13 www.tandfonline.com
MA Potapov, AY Potapov, NP Novichikhina… - Russian Chemical …, 2023 - Springer
Bromination of N-acyl-2, 2, 4-trimethyl-1, 2-dihydroquinolines with N-bromosuccinimide (NBS) in CCl 4 in the presence of Bz 2 O 2 proceeded at the 4-positioned methyl group. In a …
Number of citations: 0 link.springer.com
H Schill, S Nizamov, F Bottanelli… - … A European Journal, 2013 - Wiley Online Library
Bright and photostable fluorescent dyes with large Stokes shifts are widely used as sensors, molecular probes, and light‐emitting markers in chemistry, life sciences, and optical …
FD Gunstone, RC Mordi, S Thorisson… - Journal of the …, 1991 - pubs.rsc.org
The EPR spectra of 1,2-dihydro-6-ethoxy-2,2,4-trimethyl- and 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radicals were observed in heptane solution. The hyperfine splittings …
Number of citations: 15 pubs.rsc.org
A Blázovics, A Somogyi, D Ambrus… - Acta Physiologica …, 1989 - europepmc.org
Authors studied the activities of Na+-K+-ATP-ase and Mg++-ATP-ase as indicators of lipid peroxidation on rat brain plasmamembrane and microsomal fraction. The CH 402 (Sodium (2, …
Number of citations: 1 europepmc.org

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